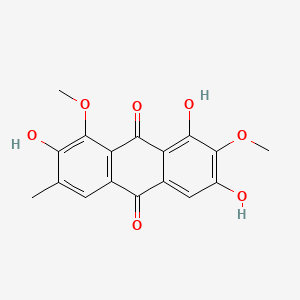

Obtusin

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7-dihydroxy-2,3,8-trimethoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)13(7)19)15(21)11-9(14(8)20)6-10(23-2)17(24-3)16(11)22/h5-6,19,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLNHFUPWNRWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220869 | |

| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70588-05-5 | |

| Record name | Obtusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70588-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,7-dihydroxy-2,3,8-trimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanism of Action of Aurantio-obtusin: A Technical Guide

Abstract: Aurantio-obtusin (AO), a principal anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora, has garnered significant attention for its diverse pharmacological activities.[1][2][3] This document provides a comprehensive technical overview of the molecular mechanisms underlying the therapeutic potential of Aurantio-obtusin. It delves into its anti-inflammatory, metabolic regulatory, anticancer, and neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary aim is to furnish a foundational resource for professionals engaged in the research and development of novel therapeutics based on this promising natural compound.

Anti-inflammatory Mechanism of Action

Aurantio-obtusin exhibits potent anti-inflammatory properties primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are central to the inflammatory response, and their inhibition by Aurantio-obtusin leads to a significant reduction in the expression and production of pro-inflammatory mediators.

1.1 Inhibition of the NF-κB Signaling Pathway The canonical inflammatory response in cells like macrophages is often initiated by stimuli such as lipopolysaccharide (LPS). Aurantio-obtusin intervenes at several key points in the NF-κB cascade. It inhibits the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[4][5] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent transcription of pro-inflammatory genes.[4][5] Studies have demonstrated that pre-treatment with Aurantio-obtusin effectively suppresses the phosphorylation of IκBα and IKKβ in LPS-stimulated cells.[6] This leads to a marked decrease in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5][7]

1.2 Quantitative Data: Anti-inflammatory Effects

| Parameter | Model System | Concentration | Result | Reference |

| NO Production Inhibition | LPS-treated MH-S cells | IC50 = 71.7 µM | Significant inhibitory action | [8] |

| IL-6 mRNA Expression | LPS-stimulated RAW264.7 cells | 50 µM | 56.41% inhibition | [4] |

| TNF-α mRNA Expression | LPS-stimulated RAW264.7 cells | 50 µM | 54.54% inhibition | [4] |

| iNOS mRNA Expression | LPS-stimulated RAW264.7 cells | 50 µM | 92.02% inhibition | [4] |

| COX-2 mRNA Expression | LPS-stimulated RAW264.7 cells | 50 µM | 76.95% inhibition | [4] |

| IL-6 Production | LPS-stimulated RAW264.7 cells | 25, 50 µM | Significant suppression | [4] |

| TNF-α Production | LPS-stimulated RAW264.7 cells | 25 µM | Significant reduction | [4] |

1.3 Signaling Pathway Diagram: NF-κB Inhibition

1.4 Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture: Murine macrophage RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[4]

-

Cell Viability Assay: To determine non-cytotoxic concentrations, cells are seeded in 96-well plates and treated with various concentrations of Aurantio-obtusin (e.g., 6.25 to 100 µM) for 24 hours. Cell viability is assessed using an MTT assay.[4]

-

LPS Stimulation: Cells are pre-treated with non-toxic concentrations of Aurantio-obtusin for 2 hours, followed by stimulation with 0.2 µg/mL LPS for 24 hours to induce an inflammatory response.[4][5]

-

Nitric Oxide (NO) Measurement: NO production in the culture supernatant is measured using the Griess reagent assay.[5]

-

Cytokine Measurement (ELISA): Concentrations of TNF-α, IL-6, and PGE2 in the cell culture medium are quantified using commercial ELISA kits according to the manufacturer’s instructions.[4][5]

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 are analyzed by real-time quantitative PCR, with β-actin used as a housekeeping gene for normalization.[4]

-

Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression and phosphorylation status of key NF-κB pathway proteins (e.g., p-IKKβ, p-IκBα, NF-κB p65) are detected using specific primary and secondary antibodies.[6]

Metabolic Regulation

Aurantio-obtusin plays a significant role in regulating various metabolic processes, demonstrating therapeutic potential for conditions like obesity, non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance.[1][9][10]

2.1 Amelioration of NAFLD and Obesity Aurantio-obtusin has been shown to alleviate hepatic steatosis and obesity.[9][10] In diet-induced obese mice, it reduces lipid accumulation by modulating the expression of genes involved in lipid metabolism. Specifically, it increases the mRNA expression of peroxisome proliferator-activated receptor-alpha (PPAR-α), which promotes fatty acid oxidation, while decreasing the expression of PPAR-gamma (PPAR-γ) and fatty acid synthase (FAS) in the liver, which are involved in triglyceride synthesis and adipocyte differentiation.[1][10] Furthermore, Aurantio-obtusin activates AMP-activated protein kinase (AMPK), a key energy sensor that promotes autophagy and fatty acid oxidation.[11]

2.2 Improvement of Insulin Sensitivity and Vascular Function The compound enhances insulin sensitivity by activating the PI3K/Akt signaling pathway, which promotes the expression of glucose transporters GLUT2 and GLUT4.[10] Aurantio-obtusin also activates the PI3K/Akt/eNOS signaling pathway in endothelial cells. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), stimulating nitric oxide (NO) production and promoting vasodilation.[1][2]

2.3 Quantitative Data: Metabolic Gene Regulation

| Gene | Tissue | Model | Treatment | Effect | Reference |

| PPAR-α | Liver | HFD-induced obese mice | 5 or 10 mg/kg AUR | Increased mRNA expression | [1][10] |

| PPAR-γ | Liver | HFD-induced obese mice | 5 or 10 mg/kg AUR | Decreased mRNA expression | [1][10] |

| FAS | Liver | HFD-induced obese mice | 5 or 10 mg/kg AUR | Decreased mRNA expression | [10] |

| SREBP-1c | WAT | HFD-induced obese mice | 5 or 10 mg/kg AUR | Lowered expression | [10] |

| Adiponectin | WAT | HFD-induced obese mice | 5 or 10 mg/kg AUR | Increased expression | [10] |

HFD: High-Fat Diet; WAT: White Adipose Tissue

2.4 Signaling Pathway Diagram: PI3K/Akt/eNOS Activation

References

- 1. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - ProQuest [proquest.com]

- 2. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aurantio-obtusin improves obesity and insulin resistance induced by high-fat diet in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aurantio-Obtusin Attenuates Non-Alcoholic Fatty Liver Disease Through AMPK-Mediated Autophagy and Fatty Acid Oxidation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Aurantio-obtusin: A Technical Guide to Source and Isolation from Cassia Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantio-obtusin (B1665323) is a lipophilic anthraquinone (B42736) compound and a major bioactive component found in the seeds of plants from the Cassia genus.[1] Recognized for its diverse pharmacological effects, including anti-inflammatory, antihypertensive, and lipid-lowering properties, aurantio-obtusin is a molecule of significant interest in drug discovery and development.[1][2][3] In China, it is officially listed as a quality control index component for Cassia seeds, underscoring its importance as a phytochemical marker.[1][4][5] This technical guide provides a comprehensive overview of the primary sources of aurantio-obtusin and details the methodologies for its extraction, isolation, and purification from Cassia seeds.

Botanical Source Material

The primary botanical sources of aurantio-obtusin are the dried, mature seeds of Cassia obtusifolia L. and Cassia tora L., which belong to the Leguminosae family.[4][6][7] These seeds, collectively known as Semen Cassiae, are widely used in traditional medicine, particularly in China, Japan, and Korea.[4] Along with aurantio-obtusin, these seeds contain a variety of other anthraquinones, such as chrysophanol, emodin, obtusin, and chryso-obtusin.[4][8] The concentration of aurantio-obtusin can be influenced by the processing of the seeds; for instance, roasting conditions can alter the content of various anthraquinones.[9]

Extraction and Isolation Protocols

The isolation of aurantio-obtusin from Cassia seeds is a multi-step process involving initial solvent extraction followed by advanced chromatographic purification.

Crude Extraction Protocol

The initial step involves the extraction of anthraquinones from the powdered seeds using an organic solvent. Ethanol (B145695) is commonly employed for this purpose.

Experimental Protocol: Reflux Extraction

-

Preparation: Procure dried seeds of Cassia tora L. or Cassia obtusifolia L. and grind them into a coarse powder.

-

Extraction: Place the seed powder in a round-bottom flask and add 70% ethanol in a solid-to-solvent ratio of 1:20 (w/v).[10]

-

Reflux: Heat the mixture under reflux for a period of 2 hours at 65°C.[10] This process is typically repeated two to three times to maximize the extraction yield.

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant material. Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure to yield the crude extract.

Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective liquid-liquid partition chromatography technique for separating and purifying compounds from complex mixtures without the use of a solid support matrix.[11][12] It has been successfully applied to the preparative separation of aurantio-obtusin from the crude extract of Cassia seeds.[13][14]

Experimental Protocol: HSCCC Separation

-

Crude Extract Preparation: Dissolve a known quantity (e.g., 300-500 mg) of the crude Cassia seed extract in a mixture of the upper and lower phases of the selected solvent system for sample injection.[13][14]

-

Solvent System Preparation: A two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for anthraquinones is composed of n-hexane–ethyl acetate–methanol–water . The volume ratio is optimized for the target compounds; a typical ratio is 11:9:10:10 (v/v/v/v) .[13] Prepare the solvent system by mixing the solvents in a separatory funnel, allowing the phases to equilibrate and separate.

-

HSCCC Instrument Setup:

-

Sample Injection and Elution: Once hydrodynamic equilibrium is reached (indicated by the mobile phase front emerging from the column outlet), inject the sample solution.

-

Fraction Collection: Continuously monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions based on the resulting chromatogram.

-

Further Purification (Optional): Fractions containing multiple compounds may require further purification. For instance, a fraction containing both chryso-obtusin and 1-desmethylaurantio-obtusin can be further separated using semi-preparative High-Performance Liquid Chromatography (HPLC).[13]

Data Presentation: Yields and Purity

Quantitative data from various studies are summarized below to provide benchmarks for extraction and isolation efficiency.

Table 1: Aurantio-obtusin Content in Cassia Seeds

| Sample Type | Aurantio-obtusin Content (% w/w) | Reference |

| Non-processed Cassiae Semen | 0.07% | [9] |

| Processed Cassiae Semen (Roasted at 240°C for 15 min) | 0.04% - 0.14% | [9] |

Table 2: Preparative Isolation of Aurantio-obtusin via HSCCC

| Starting Material (Crude Extract) | Solvent System (n-hexane:ethyl acetate:methanol:water) | Yield of Aurantio-obtusin | Purity | Reference |

| 300 mg | 11:9:10:10 (v/v/v/v) | 35.8 mg | 98.3% | [13] |

| 500 mg | 5:3:6:6 → 5:3:5:7 (Gradient) | 90.4 mg | 97.4% | [14] |

Visualizations: Workflow and Biological Pathway

Experimental Workflow for Aurantio-obtusin Isolation

Caption: Figure 1: A generalized workflow for the extraction and purification of aurantio-obtusin.

Biological Context: Inhibition of the NF-κB Signaling Pathway

Aurantio-obtusin has demonstrated significant anti-inflammatory effects, which are largely attributed to its ability to modulate key signaling pathways.[6][15] A primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses.[1][16][17]

Caption: Figure 2: Mechanism of aurantio-obtusin's anti-inflammatory action via NF-κB inhibition.

Conclusion

Aurantio-obtusin represents a valuable natural product with significant therapeutic potential. Its primary sources, the seeds of Cassia tora and Cassia obtusifolia, are readily available. The extraction and isolation of this compound can be achieved with high purity and yield through a combination of classical solvent extraction and modern chromatographic techniques, particularly High-Speed Counter-Current Chromatography. The detailed protocols and quantitative data provided in this guide serve as a robust resource for researchers engaged in natural product chemistry, pharmacology, and the development of new therapeutic agents based on this promising anthraquinone.

References

- 1. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of Metabolites of Aurantio-Obtusin in Rats Using Ultra-High-Performance Liquid Chromatography-Q-Exactive Orbitrap Mass Spectrometry with Parallel Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijirset.com [ijirset.com]

- 9. Quantitative Analysis of Anthraquinones in Cassiae Semen by Processing Method -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 10. mdpi.com [mdpi.com]

- 11. Countercurrent chromatography - Wikipedia [en.wikipedia.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. Separation of Active Components from Cassia tora L. Using High-Speed Countercurrent Chromatography [zrb.bjb.scut.edu.cn]

- 15. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway [kjpp.net]

- 17. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

Chemical structure and properties of Aurantio-obtusin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantio-obtusin, a prominent anthraquinone (B42736) derived from the seeds of Cassia tora L. and Cassia obtusifolia L., has garnered significant attention within the scientific community for its diverse pharmacological properties.[1][2] Traditionally used in Chinese medicine, this bioactive compound is now being explored for its potential therapeutic applications in a range of diseases, including inflammatory conditions, cardiovascular disorders, and neurodegenerative diseases.[1][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Aurantio-obtusin. It details experimental protocols for its isolation and key biological assays and visualizes its known signaling pathways to support further research and drug development endeavors.

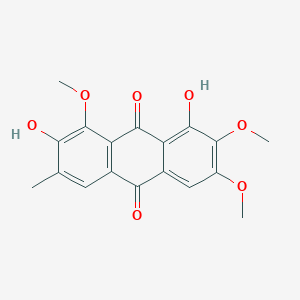

Chemical Structure and Identification

Aurantio-obtusin is chemically identified as 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl-9,10-anthracenedione.[1] Its structure is characterized by a tricyclic anthraquinone core with specific hydroxyl, methoxy, and methyl substitutions that are crucial for its biological activity.[5]

| Identifier | Value |

| IUPAC Name | 1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione[5] |

| Molecular Formula | C₁₇H₁₄O₇[5] |

| Molecular Weight | 330.29 g/mol [5] |

| CAS Number | 67979-25-3[5] |

| Chemical Structure |

|

Physicochemical Properties

The physicochemical properties of Aurantio-obtusin are essential for its handling, formulation, and pharmacokinetic profiling.

| Property | Value |

| Appearance | Yellow crystal powder[6] |

| Melting Point | 265-266 °C |

| Boiling Point | 594.6 °C at 760 mmHg |

| Density | 1.51 g/cm³ |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7] Low solubility in water.[8] |

| pKa | 6.32 ± 0.20 (Predicted) |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data is critical for the identification and structural elucidation of Aurantio-obtusin. In negative ion mode, Aurantio-obtusin exhibits a deprotonated molecular ion [M-H]⁻. The fragmentation pattern is characterized by the loss of methyl and other functional groups.[9]

| Ion | m/z | Description |

| [M-H]⁻ | 329.06631 | Deprotonated molecular ion[9] |

| [M-H-CH₃]⁻ | 314.0428 | Loss of a methyl group[9] |

| [M-H-2CH₃]⁻ | 299.0192 | Loss of two methyl groups[9] |

| [M-H-OC₂H₄]⁻ | 285.0410 | Loss of an ethoxy group fragment[9] |

NMR Spectroscopy

Infrared (IR) Spectroscopy

Detailed FTIR spectral data with specific band assignments for Aurantio-obtusin are not extensively reported in the available literature. However, the spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), ether (C-O), and aromatic (C=C) functional groups present in its structure.

Pharmacological Properties and Biological Activities

Aurantio-obtusin exhibits a wide array of pharmacological activities, making it a compound of significant interest for drug discovery.

| Biological Activity | Effect | IC₅₀/Effective Concentration |

| Anti-inflammatory | Inhibition of NO, PGE₂, TNF-α, and IL-6 production in LPS-stimulated RAW264.7 cells.[10] | - |

| Anti-inflammatory | Inhibition of nitric oxide production in lipopolysaccharide-treated MH-S cells.[11] | 71.7 µM[11] |

| Vasodilation | Induces vasorelaxation in isolated precontracted rat mesenteric artery rings.[12] | - |

| Antihypertensive | Potential therapeutic effects in hypertension.[7] | - |

| Neuroprotective | Antagonism of the vasopressin V₁a receptor.[13] | 67.70 ± 2.41 µM[13] |

| Antidiabetic | Inhibition of rat lens aldose reductase (RLAR).[13][14] | 13.6 µM[13][14] |

| Anti-allergic | Inhibition of degranulation, histamine (B1213489) production, and ROS generation in IgE-mediated mast cells.[7] | - |

| Hepatoprotective | Ameliorates diet-induced hepatic steatosis.[15] | - |

| Antioxidant | Exhibits radical scavenging activity. | - |

| Anticancer | Weakly cytotoxic against HCT-116 and SGC7901 cell lines (Aurantio-obtusin-6-O-β-d-glucopyranoside).[16] | 31.1 µg/mL (HCT-116), 23.3 µg/mL (SGC7901)[16] |

Mechanisms of Action & Signaling Pathways

Aurantio-obtusin exerts its biological effects through the modulation of several key signaling pathways.

Anti-inflammatory Mechanism: NF-κB Signaling Pathway

Aurantio-obtusin's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, Aurantio-obtusin prevents the phosphorylation and degradation of IκBα. This, in turn, blocks the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.[10][12]

Caption: Inhibition of the NF-κB signaling pathway by Aurantio-obtusin.

Vasodilatory Mechanism: PI3K/Akt/eNOS Signaling Pathway

Aurantio-obtusin promotes vasodilation by activating the PI3K/Akt/eNOS signaling pathway in endothelial cells. It stimulates the phosphorylation of Akt at Ser473, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). Activated eNOS increases the production of nitric oxide (NO), a potent vasodilator.[12]

Caption: Activation of the PI3K/Akt/eNOS signaling pathway by Aurantio-obtusin.

Experimental Protocols

Extraction and Isolation of Aurantio-obtusin from Cassia tora Seeds

This protocol outlines a general procedure for the isolation and purification of Aurantio-obtusin.

Caption: General workflow for the extraction and isolation of Aurantio-obtusin.

Detailed Steps:

-

Preparation of Plant Material: Grind dried seeds of Cassia tora into a coarse powder.[17]

-

Extraction: Perform reflux extraction of the powdered seeds with 4-20 volumes of 50-80% ethanol for 0.5-3 hours. Repeat this step 2-4 times.[17]

-

Concentration: Filter the combined extracts and evaporate the ethanol under reduced pressure to obtain a crude extract.[17]

-

Preliminary Purification: Centrifuge the crude extract to remove insoluble impurities and lipids.[17]

-

Chromatography:

-

Macroporous Resin Chromatography: Dissolve the extract in water and apply it to a macroporous resin column (e.g., D101). Wash the column with distilled water, followed by a low concentration of ethanol (e.g., 20%) to remove impurities. Elute the target compounds with a higher concentration of ethanol (e.g., 70%).[17]

-

Silica Gel Column Chromatography: Further purify the ethanol eluate using silica gel column chromatography with a gradient elution system, such as chloroform-methanol.[17]

-

-

Crystallization: Collect the fractions containing Aurantio-obtusin and crystallize from methanol to obtain the pure compound.[17]

-

Purity Analysis: Assess the purity of the isolated Aurantio-obtusin using High-Performance Liquid Chromatography (HPLC).[18]

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of Aurantio-obtusin in a lipopolysaccharide (LPS)-stimulated macrophage cell line.

-

Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Viability Assay (MTT):

-

Seed RAW264.7 cells in a 96-well plate.

-

Treat the cells with various concentrations of Aurantio-obtusin (e.g., 6.25-100 µM) for 24 hours.[13]

-

Add MTT solution and incubate for 4 hours.

-

Add DMSO to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm to determine cell viability.

-

-

Measurement of Nitric Oxide (NO) Production:

-

Pre-treat RAW264.7 cells with different concentrations of Aurantio-obtusin for 2 hours.

-

Stimulate the cells with LPS (e.g., 0.2 µg/mL) for 24 hours.[12]

-

Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.[12]

-

-

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) and Prostaglandin E₂ (PGE₂):

-

Following the same treatment procedure as for NO measurement, collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-6, and PGE₂ using commercially available ELISA kits according to the manufacturer's instructions.[4]

-

-

Western Blot Analysis for NF-κB Pathway Proteins:

-

Treat cells as described above.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[12]

-

Western Blot Analysis of the PI3K/Akt/eNOS Signaling Pathway

This protocol outlines the procedure to investigate the effect of Aurantio-obtusin on the PI3K/Akt/eNOS pathway in endothelial cells.

-

Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line. Treat the cells with Aurantio-obtusin at various concentrations for the desired time points.

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[1]

-

Incubate the membrane with primary antibodies against phospho-PI3K, PI3K, phospho-Akt (Ser473), Akt, phospho-eNOS, eNOS, and a loading control (e.g., β-actin) overnight at 4°C.[1][3]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.[1]

-

-

Densitometric Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Aurantio-obtusin is a multifaceted natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its mechanisms of action, particularly in modulating key signaling pathways like NF-κB and PI3K/Akt/eNOS, underscore its therapeutic potential. The experimental protocols detailed in this guide provide a framework for its isolation and the investigation of its pharmacological effects. Further research into the specific molecular targets and clinical efficacy of Aurantio-obtusin is warranted to fully realize its promise as a novel therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Profiles and Simultaneous Quantification of Aurantii fructus by Use of HPLC-Q-TOF-MS Combined with GC-MS and HPLC Methods | MDPI [mdpi.com]

- 6. origene.com [origene.com]

- 7. uab.edu [uab.edu]

- 8. bio-rad.com [bio-rad.com]

- 9. Identification of Metabolites of Aurantio-Obtusin in Rats Using Ultra-High-Performance Liquid Chromatography-Q-Exactive Orbitrap Mass Spectrometry with Parallel Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anthraquinones from the seeds of Cassia tora with inhibitory activity on protein glycation and aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Anti-inflammatory Effects of Aurantio-obtusin isolated from Cassia tora L. in RAW264.7 Cells -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 17. CN101224233A - Cassia plant extract and extracting method thereof - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

Pharmacological Properties of Obtusin Anthraquinone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusin, also known as Aurantio-obtusin (AO), is a prominent anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora.[1] These seeds have a long history of use in traditional medicine, particularly in East Asia, for various ailments.[2] Modern pharmacological research has identified this compound as a key bioactive component responsible for many of these therapeutic effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its mechanisms of action, and the experimental methodologies used to elucidate these properties. All quantitative data is summarized for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Core Pharmacological Activities

This compound exhibits a wide spectrum of pharmacological activities, making it a compound of significant interest for drug development. Its primary properties include anti-inflammatory, anti-hyperlipidemic, neuroprotective, and potential anti-cancer effects.[3][4]

Anti-Inflammatory Effects

This compound has demonstrated potent anti-inflammatory activity in various in vitro and in vivo models. It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][6] This is achieved primarily through the modulation of the NF-κB signaling pathway.[2][5]

Metabolic Regulation

The compound has shown significant effects on lipid metabolism. Studies in high-fat diet-induced obese mice have shown that this compound can reduce body weight and inhibit lipid accumulation in the liver and adipose tissue.[1] This is partly attributed to its ability to increase the expression of peroxisome proliferator-activated receptor-alpha (PPAR-α) and decrease PPAR-γ expression in the liver.[1]

Neuroprotective Properties

This compound has been investigated for its potential in neurodegenerative diseases. It exhibits a strong inhibitory effect on beta-site amyloid precursor protein cleaving enzyme-1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.[1] Furthermore, it has shown neuroprotective effects in models of transient cerebral ischemia.[2]

Anti-Cancer Potential

Recent research has highlighted the role of this compound in oncology. It has been shown to inhibit the proliferation of liver cancer cells and induce a form of iron-dependent cell death known as ferroptosis.[3][7] This is achieved by downregulating the expression of Stearoyl-CoA Desaturase 1 (SCD1) and sensitizing cancer cells to ferroptosis inducers.[7]

Quantitative Pharmacological Data

To facilitate a clear comparison of this compound's potency and efficacy across different biological targets and models, the following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 67.70 ± 2.41 µM | Vasopressin V₁ₐ Receptor Antagonism | [1][4] |

| IC₅₀ | 50.9-190 µg/ml | BACE1 Inhibition | [1] |

| IC₅₀ | 71.7 µM | Nitric Oxide Production (LPS-treated MH-S cells) | [8] |

| Kᵢ | 10.30 µM | Thrombin Inhibition | [1] |

| Table 1: Inhibitory Concentrations and Constants of this compound |

| Cell Line | Treatment | Effect | Concentration | Reference |

| A549 (lung epithelial) | IL-1β | Inhibition of IL-6 generation | Not specified | [1] |

| RAW264.7 (macrophage) | LPS | Inhibition of NF-κB activation | Not specified | [1] |

| HepG2, SK-Hep1 (liver cancer) | - | Induction of ferroptosis | Not specified | [3] |

| HK-2 (human kidney) | LPS | Attenuation of inflammatory response | 10, 20, 50 µM | [9] |

| Table 2: In Vitro Cellular Effects of this compound |

| Animal Model | Condition | Dosage | Effect | Reference |

| High-fat diet-induced obese mice | Obesity, Hepatic Steatosis | Not specified | Reduced body weight, inhibited lipid accumulation | [1] |

| LPS-induced acute lung injury mice | Lung Inflammation | 10 and 100 mg/kg (oral) | Attenuated lung inflammatory responses | [8] |

| Transient cerebral ischemia/reperfusion mice | Neuroprotection | 10 mg/kg (oral) | Decreased severity of injury in cortex | [2] |

| Sepsis-induced acute kidney injury mice | Kidney Inflammation | Not specified | Ameliorated renal injury, reduced SCr and BUN | [9] |

| Table 3: In Vivo Efficacy of this compound |

Mechanisms of Action: Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

NF-κB Signaling Pathway

dot

Caption: this compound inhibits the NF-κB signaling pathway.

This compound's anti-inflammatory effects are largely mediated by its inhibition of the NF-κB signaling cascade.[1] By preventing the activation of IKK, this compound blocks the phosphorylation and subsequent degradation of IκBα.[5] This retains the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[5]

PI3K/Akt/eNOS Signaling Pathway

dot

Caption: this compound promotes vasodilation via the PI3K/Akt/eNOS pathway.

In endothelial cells, this compound promotes vasodilation by activating the PI3K/Akt/eNOS signaling pathway.[1] It stimulates the phosphorylation of Akt at Ser473, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS) at Ser1177.[1] Activated eNOS then catalyzes the production of nitric oxide, a potent vasodilator.[1]

Regulation of Lipogenesis and Ferroptosis in Liver Cancer

dot

Caption: this compound inhibits lipogenesis and induces ferroptosis in liver cancer cells.

In the context of liver cancer, this compound has a dual effect on cellular metabolism. It inhibits the AKT/mTOR signaling pathway, which leads to the suppression of Sterol Regulatory Element-Binding Protein 1 (SREBP1) and its downstream target, Stearoyl-CoA Desaturase 1 (SCD1), thereby inhibiting lipogenesis.[3][7] Concurrently, this compound suppresses the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis.[3][7] This dual action not only inhibits cancer cell growth but also enhances their sensitivity to ferroptosis-inducing agents like RSL3.[7]

Experimental Protocols

The pharmacological properties of this compound have been characterized through a variety of in vitro and in vivo experimental models. Below are summaries of the key methodologies employed in these studies.

In Vitro Anti-Inflammatory Assays

-

Cell Culture: Murine macrophage RAW264.7 cells are a commonly used model. They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[5][6]

-

Induction of Inflammation: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS).[5][6]

-

Treatment: Cells are pre-treated with varying concentrations of this compound before the addition of LPS.[5]

-

Measurement of Inflammatory Mediators:

-

Western Blot Analysis: Used to determine the protein expression levels of key signaling molecules like p-IKK, p-IκBα, and NF-κB p65 to elucidate the mechanism of action.[2]

In Vivo Animal Models

-

LPS-Induced Acute Lung Injury in Mice:

-

Animals: Male ICR mice are often used.

-

Induction: Acute lung injury is induced by intratracheal administration of LPS.

-

Treatment: this compound is administered orally at doses of 10 and 100 mg/kg.[8]

-

Endpoints: Assessment of lung inflammatory responses, including cellular infiltration and cytokine levels in bronchoalveolar lavage fluid (BALF).[8]

-

-

Sepsis-Induced Acute Kidney Injury (AKI) in Mice:

-

Animals: BALB/c mice.

-

Induction: Sepsis is induced by cecal ligation and puncture (CLP).[10]

-

Treatment: this compound is administered to the CLP mice.[10]

-

Endpoints: Measurement of serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN) to assess renal function, and histological analysis of kidney tissue.[10]

-

-

Transient Forebrain Ischemia in Mice:

-

Animals: C57BL/6 mice.[3]

-

Induction: Ischemia is induced by bilateral common carotid artery occlusion.[3]

-

Treatment: this compound is administered orally at a dose of 10 mg/kg.[3]

-

Endpoints: Neurological deficit scoring and histological assessment of neuronal damage in the brain, particularly the cortex and hippocampus.[3]

-

-

Human Liver Cancer Xenograft Model:

-

Animals: Nude mice.

-

Cell Lines: Human liver cancer cells such as HepG2 or SK-Hep1 are used.

-

Induction: Cells are subcutaneously injected into the mice to form tumors.

-

Treatment: Once tumors are established, mice are treated with this compound, often in combination with other agents like RSL3.

-

Endpoints: Tumor volume and weight are monitored over time. Immunohistochemical analysis of tumor tissue is performed to assess markers of proliferation and ferroptosis.[7]

-

Conclusion

This compound (Aurantio-obtusin) is a multifaceted anthraquinone with a rich pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, metabolism, and cell death underscores its therapeutic potential for a range of diseases, from inflammatory conditions and metabolic disorders to neurodegeneration and cancer. The quantitative data and experimental models detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this promising natural compound. Further investigation into its pharmacokinetics, safety profile, and clinical efficacy is warranted to translate these preclinical findings into novel therapeutic strategies.

References

- 1. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurantio-obtusin regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Aurantio-obtusin: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantio-obtusin (B1665323), an anthraquinone (B42736) compound primarily isolated from the seeds of Cassia obtusifolia and Cassia tora, has emerged as a molecule of significant interest in pharmacological research.[1][2] This technical guide provides an in-depth review of the diverse biological activities of aurantio-obtusin, with a focus on its anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer properties. We present a compilation of quantitative data from various studies, detail the experimental methodologies employed, and visualize key signaling pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.

Pharmacological Activities of Aurantio-obtusin

Aurantio-obtusin exhibits a broad spectrum of pharmacological effects, positioning it as a promising candidate for therapeutic development.[1][3] Its activities include anti-hyperlipidemic, antioxidant, antimicrobial, and anti-allergic effects, in addition to the more extensively studied anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer actions.[4]

Anti-inflammatory Activity

Aurantio-obtusin has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. It significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[5] The primary mechanism underlying its anti-inflammatory action is the modulation of the NF-κB and MAPK signaling pathways.[1][3]

Neuroprotective Effects

Studies have revealed the neuroprotective potential of aurantio-obtusin. It has been shown to act as a vasopressin V1A receptor antagonist, which may contribute to its protective effects against ischemic brain damage.[2][5] In animal models of transient forebrain ischemia, aurantio-obtusin treatment significantly reduced neuronal damage.[2]

Hepatoprotective and Anti-cancer Activities

Aurantio-obtusin has shown dual effects on the liver. It can ameliorate non-alcoholic fatty liver disease (NAFLD) by promoting autophagy and fatty acid oxidation through the AMPK pathway.[6] Conversely, high doses have been reported to induce hepatotoxicity.[3] In the context of cancer, aurantio-obtusin inhibits the proliferation of liver cancer cells and sensitizes them to ferroptosis by targeting the AKT/mTOR/SREBP1 pathway and inhibiting stearoyl-CoA desaturase 1 (SCD1).[4][7]

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data reported for the biological activities of aurantio-obtusin.

Table 1: In Vitro Anti-inflammatory and Receptor Binding Activity

| Activity | Model System | Parameter | Value | Reference |

| NO Production Inhibition | LPS-stimulated MH-S alveolar macrophages | IC50 | 71.7 μM | [1] |

| Vasopressin V1A Receptor Antagonism | G protein-coupled receptor assay | IC50 | 67.70 ± 2.41 μM | [3][5] |

| Vasopressin V1A Receptor Inhibition | G protein-coupled receptor assay | % Inhibition @ 100 µM | 71.80 ± 6.08% | [2] |

| Neurokinin 1 Receptor (hNK1R) Inhibition | G protein-coupled receptor assay | % Inhibition @ 100 µM | 47.60 ± 3.11% | [2] |

| IL-6 mRNA Inhibition | LPS-stimulated RAW264.7 macrophages | % Inhibition @ 50 µM | 56.41% | [8] |

| TNF-α mRNA Inhibition | LPS-stimulated RAW264.7 macrophages | % Inhibition @ 50 µM | 54.54% | [8] |

| iNOS mRNA Inhibition | LPS-stimulated RAW264.7 macrophages | % Inhibition @ 50 µM | 92.02% | [8] |

| COX-2 mRNA Inhibition | LPS-stimulated RAW264.7 macrophages | % Inhibition @ 50 µM | 76.95% | [8] |

Table 2: In Vivo Efficacy and Toxicity

| Activity | Animal Model | Dosing | Key Finding | Reference |

| Neuroprotection | Transient forebrain ischemia (mouse) | 10 mg/kg, p.o. | Significantly reduced neuronal damage | [2][5] |

| Anti-inflammatory (Acute Lung Injury) | LPS-induced ALI (mouse) | 10 and 100 mg/kg, p.o. | Attenuated lung inflammatory responses | [1] |

| Hepatotoxicity | Rat | 40 mg/kg and 200 mg/kg | Caused liver damage | [3] |

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of aurantio-obtusin (e.g., 6.25, 12.5, 25, 50 μM) for 2 hours.[8] Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (0.2 μg/mL) for 24 hours.[8][9]

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture medium is measured as an indicator of NO production using the Griess reagent.[8]

-

Cytokine and Prostaglandin Measurement: The levels of TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][10]

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. Real-time quantitative PCR is performed to measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6.[8]

-

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., p-IκBα, p-IKKβ, NF-κB p65) and a loading control (e.g., β-actin).[5]

In Vivo Neuroprotection Assay in a Mouse Model of Transient Forebrain Ischemia

-

Animal Model: Male C57BL/6 mice are used.[2] Transient forebrain ischemia is induced by bilateral common carotid artery occlusion (BCCAO).[2]

-

Drug Administration: Aurantio-obtusin is administered orally (p.o.) at a dose of 10 mg/kg.[2]

-

Behavioral Testing: A passive avoidance test is conducted to assess learning and memory deficits. The latency time to enter a dark compartment is measured.[2]

-

Histological Analysis: After the behavioral tests, the mice are euthanized, and their brains are removed. Brain sections are subjected to Nissl staining to assess neuronal damage in specific regions like the hippocampus (CA1) and cortex.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Conclusion

Aurantio-obtusin is a promising natural compound with a wide range of biological activities, supported by a growing body of scientific evidence. Its ability to modulate key signaling pathways, such as NF-κB and AKT/mTOR, underscores its therapeutic potential for inflammatory diseases, neurodegenerative disorders, and certain types of cancer. However, the dose-dependent hepatotoxicity warrants careful consideration in future drug development efforts. This technical guide provides a solid foundation for researchers to further explore the pharmacological properties and mechanisms of action of aurantio-obtusin, paving the way for its potential clinical applications.

References

- 1. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model [mdpi.com]

- 3. Pharmacological properties and underlying mechanisms of aurantio‑obtusin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurantio-obtusin regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aurantio-Obtusin Attenuates Non-Alcoholic Fatty Liver Disease Through AMPK-Mediated Autophagy and Fatty Acid Oxidation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurantio‑this compound regulates lipogenesis and ferroptosis of liver cancer cells through inhibiting SCD1 and sensitizing RSL3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effect Assessment of Aurantio-Obtusin on Novel Human Renal Glomerular Endothelial Cells Model Using a Microfluidic Chip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Aurantio-obtusin's Inhibition of the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora, has demonstrated significant anti-inflammatory properties.[1] A primary mechanism underlying these effects is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[2] Its dysregulation is implicated in a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the inhibitory effects of Aurantio-obtusin on the NF-κB pathway, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action

In unstimulated cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by a family of inhibitory proteins, primarily IκBα.[3] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[1][3] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65 subunit, allowing it to translocate into the nucleus.[1] Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.[4]

Aurantio-obtusin intervenes in this pathway at multiple key points. Evidence suggests that it suppresses the phosphorylation and subsequent degradation of IκBα.[1][5] This is achieved by inhibiting the activation of the upstream kinases IKKα and IKKβ.[1] By preventing IκBα degradation, Aurantio-obtusin effectively sequesters the NF-κB p65 subunit in the cytoplasm, thereby inhibiting its nuclear translocation and subsequent transcriptional activity.[1] This leads to a downstream reduction in the expression of various pro-inflammatory genes and mediators.[4]

Data Presentation

The following tables summarize the quantitative effects of Aurantio-obtusin on various markers of inflammation and NF-κB pathway activation. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells.

Table 1: Inhibitory Effects of Aurantio-obtusin on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

| Concentration (µM) | NO Production Inhibition (%) | PGE₂ Production Inhibition (%) |

| 6.25 | Significant | Significant |

| 12.5 | Dose-dependent | Dose-dependent |

| 25 | Dose-dependent | Dose-dependent |

| 50 | Dose-dependent | Dose-dependent |

Data compiled from studies showing a significant dose-dependent decrease in Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) production with Aurantio-obtusin pre-treatment.[1][4]

Table 2: Effect of Aurantio-obtusin on Pro-inflammatory Cytokine and Enzyme Expression in LPS-Stimulated RAW264.7 Cells

| Target Gene | Aurantio-obtusin Concentration (µM) | Inhibition of mRNA Expression (%) |

| iNOS | 6.25 - 50 | up to 92.02% |

| COX-2 | 6.25 - 50 | up to 76.95% |

| TNF-α | 6.25 - 50 | up to 54.54% |

| IL-6 | 6.25 - 50 | up to 56.41% |

This table presents the significant inhibitory effects of Aurantio-obtusin on the mRNA expression of key pro-inflammatory genes. The inhibition was observed to be dose-dependent across the tested concentrations.[4]

Table 3: Inhibition of NF-κB Pathway Protein Activation by Aurantio-obtusin in LPS-Stimulated RAW264.7 Cells

| Protein | Aurantio-obtusin Concentration (µM) | Effect |

| p-IKKα | 12.5, 25, 50 | Dose-dependent inhibition |

| p-IKKβ | 12.5, 25, 50 | Dose-dependent inhibition |

| p-IκBα | 6.25, 12.5, 25, 50 | Dose-dependent inhibition |

| Nuclear p65 | 6.25, 12.5, 25, 50 | Dose-dependent inhibition |

This table summarizes the dose-dependent inhibitory effects of Aurantio-obtusin on the phosphorylation of key proteins in the NF-κB signaling pathway and the nuclear translocation of the p65 subunit.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to investigate the inhibition of the NF-κB pathway by Aurantio-obtusin.

Cell Culture and Treatment

-

Cell Line: Murine macrophage-like RAW264.7 cells are a commonly used model.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol:

-

Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Aurantio-obtusin (e.g., 6.25, 12.5, 25, 50 µM) for 2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 0.2 µg/mL) for the desired time period (e.g., 12 or 24 hours), depending on the downstream assay.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

After cell treatment, collect 100 µL of the cell culture supernatant.

-

In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6) Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins in the cell culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for PGE₂, TNF-α, and IL-6.

-

Follow the manufacturer's instructions provided with the kit. Typically, this involves:

-

Adding cell culture supernatants and standards to a 96-well plate pre-coated with a capture antibody.

-

Incubating to allow the target protein to bind to the antibody.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubating and washing again.

-

Adding a substrate that reacts with the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e-g., 450 nm).

-

-

Calculate the protein concentrations based on the standard curve.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Principle: qPCR is used to measure the relative mRNA expression levels of target genes.

-

Procedure:

-

RNA Extraction: After cell treatment, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's protocol.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., β-actin), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler. A typical cycling protocol is: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

-

Murine Primer Sequences for qPCR:

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| iNOS | GACATTACGACCCCTCCCAC | GCACATGCAAGGAAGGGAAC |

| COX-2 | GGGTGTGAAGGGAAATAAGG | TGTGATTTAAGTCCACTCCATG |

| TNF-α | TGATCGGTCCCCAAAGGGAT | TGTCTTTGAGATCCATGCCGT |

| IL-6 | CAACGATGATGCACTTGCAGA | GTGACTCCAGCTTATCTCTTGGT |

| β-actin | GCTCCTAGCACCATGAAGAT | GTGTAAAACGCAGCTCAGTA |

Western Blot Analysis for Protein Expression and Phosphorylation

-

Principle: Western blotting is used to detect and quantify specific proteins in cell lysates.

-

Procedure:

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IKKα/β, IKKα/β, p-IκBα, IκBα, p65, β-actin, or Lamin B1 for nuclear fractions) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin for whole-cell or cytoplasmic lysates, Lamin B1 for nuclear lysates).

-

Immunofluorescence for p65 Nuclear Translocation

-

Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of the p65 subunit.

-

Procedure:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with Aurantio-obtusin and/or LPS as described above.

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with an anti-fade mounting medium, and visualize the fluorescence using a confocal or fluorescence microscope.

-

Mandatory Visualizations

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. origene.com [origene.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of cyclooxygenases 1 and 2 in the modulation of neuromuscular functions in the distal colon of humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

The Neuroprotective Potential of Aurantio-obtusin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of Aurantio-obtusin, an anthraquinone (B42736) compound isolated from the seeds of Cassia obtusifolia and Cassia tora.[1] This document summarizes the current understanding of its mechanisms of action, presents key quantitative data from preclinical studies, details experimental protocols, and visualizes the involved signaling pathways.

Core Mechanisms of Neuroprotection

Aurantio-obtusin exerts its neuroprotective effects through a multi-faceted approach, primarily involving the antagonism of the Vasopressin V1A receptor (V1AR) and modulation of key inflammatory and cell survival signaling pathways.[2][3] Its therapeutic potential has been investigated in models of ischemic brain injury and neurodegenerative diseases like Alzheimer's.[2][4]

Vasopressin V1A Receptor Antagonism

A primary mechanism underlying the neuroprotective activity of Aurantio-obtusin is its role as a specific antagonist of the Vasopressin V1A receptor.[2][3] V1AR is implicated in the regulation of blood pressure, social behavior, and emotional responses, and its modulation can impact neuronal survival.[4] In a transient forebrain ischemia mouse model, Aurantio-obtusin demonstrated a significant neuroprotective effect, which is attributed to its V1AR antagonist activity.[2]

Anti-Inflammatory and Antioxidant Activity

Aurantio-obtusin has demonstrated potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[1][4] This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][5] Furthermore, Aurantio-obtusin has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1][5] The compound also exhibits antioxidant effects, which contribute to its neuroprotective capacity by mitigating oxidative stress, a common factor in neurodegenerative processes.[6]

Modulation of PI3K/Akt Signaling

The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. Aurantio-obtusin has been found to activate this pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[4] This activation promotes vasodilation and may contribute to improved cerebral blood flow, offering a further mechanism for its neuroprotective effects in ischemic conditions.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Aurantio-obtusin.

Table 1: In Vitro Efficacy of Aurantio-obtusin

| Assay | Target | Effect | Concentration/IC50 | Reference |

| Receptor Binding Assay | Vasopressin V1A Receptor (hV1AR) | Antagonist | IC50: 67.70 ± 2.41 µM | [2][3] |

| Receptor Binding Assay | Neurokinin 1 Receptor (hNK1R) | Antagonist | 47.60 ± 3.11% inhibition at 100 µM | [2] |

| Dopamine D3 Receptor Assay | Dopamine D3 Receptor | Mild Agonist | 33.00 ± 1.84% stimulation at 100 µM | [2] |

| BACE1 Inhibition Assay | BACE1 | Inhibitor | IC50: 50.9-190 µg/ml | [4] |

| Nitric Oxide Production Assay (LPS-stimulated MH-S cells) | Nitric Oxide | Inhibition | IC50: 71.7 µM | [7] |

| Cytokine mRNA Expression (LPS-stimulated RAW264.7 cells) | IL-6 | 56.41% inhibition | 12.5, 25, 50 µM | [1] |

| Cytokine mRNA Expression (LPS-stimulated RAW264.7 cells) | TNF-α | 54.54% inhibition | 12.5, 25, 50 µM | [1] |

| iNOS mRNA Expression (LPS-stimulated RAW264.7 cells) | iNOS | 92.02% inhibition | 12.5, 25, 50 µM | [1] |

| COX-2 mRNA Expression (LPS-stimulated RAW264.7 cells) | COX-2 | 76.95% inhibition | 12.5, 25, 50 µM | [1] |

Table 2: In Vivo Neuroprotective Effects of Aurantio-obtusin

| Animal Model | Condition | Dosage | Outcome | Reference |

| C57BL/6 Mice | Transient Forebrain Ischemia (BCCAO) | 10 mg/kg, p.o. | Significantly attenuated the reduction in latency time in passive avoidance test. | [2][3] |

| C57BL/6 Mice | Transient Forebrain Ischemia (BCCAO) | 10 mg/kg, p.o. | Significantly reduced neuronal damage in mCA1, dCA1, and cortex regions. | [2][3] |

| BALB/c Mice | Sepsis-induced Acute Kidney Injury (CLP) | Not specified | Markedly ameliorated renal injury. | [8] |

| Mouse Model | LPS-induced Acute Lung Injury | 10 and 100 mg/kg, p.o. | Attenuated lung inflammatory responses. | [7] |

Table 3: Pharmacokinetic and ADME Properties of Aurantio-obtusin

| Parameter | Value | Interpretation | Reference |

| Lipophilicity (logP) | 2.53 | Suitable for CNS penetration | [2] |

| Plasma Protein Binding (PPB) | 86.98% | Moderate binding | [2] |

| Human Intestinal Absorption (HIA) | 84.66% | Well absorbed | [2] |

| In vitro MDCK cell permeability | 113.20 nm/s | High permeability | [2] |

| In vitro Caco2 permeability | 19.17 nm/s | Medium permeability | [2] |

| In vivo BBB penetration ([brain]/[blood]) | 0.48 | Moderate absorption by the CNS | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Transient Forebrain Ischemia Mouse Model

Objective: To evaluate the neuroprotective effect of Aurantio-obtusin against ischemia-reperfusion injury.

Animal Model: C57BL/6 mice.[2]

Procedure:

-

Anesthetize mice with 2.0% isoflurane (B1672236) and 70% nitrous oxide in oxygen.[2]

-

Perform bilateral common carotid artery occlusion (BCCAO) to induce transient forebrain ischemia.

-

Administer Aurantio-obtusin (1, 5, or 10 mg/kg, orally) to the treatment groups. A pilot study identified 10 mg/kg as an effective dose.[2]

-

After a period of reperfusion, assess cognitive function using the passive avoidance test.[2]

-

Euthanize the animals and perform Nissl staining on brain sections to quantify neuronal damage in the mCA1, dCA1, and cortex regions.[2]

Endpoint Analysis:

-

Passive Avoidance Test: Measure the latency time to enter a dark compartment. A longer latency time indicates better learning and memory.[2]

-

Nissl Staining: Assess the severity of neuronal damage based on the morphology and number of surviving neurons.[2]

In Vitro Vasopressin V1A Receptor Antagonist Assay

Objective: To determine the inhibitory effect of Aurantio-obtusin on the Vasopressin V1A receptor.

Cell Line: Chinese hamster ovary (CHO) cells transfected with the human Vasopressin V1A receptor.[2]

Procedure:

-

Culture the transfected CHO cells in an appropriate medium.

-

Treat the cells with varying concentrations of Aurantio-obtusin (up to 100 µM).[2]

-

Stimulate the cells with a known V1AR agonist.

-

Measure the resulting modulation of cyclic AMP (cAMP) using a homogeneous time-resolved fluorescence (HTRF) detection method.[9]

-

Calculate the percentage inhibition of the agonist-induced response at each concentration of Aurantio-obtusin.

Endpoint Analysis:

-

Determine the IC50 value, which is the concentration of Aurantio-obtusin that causes 50% inhibition of the V1AR response.[2]

Anti-Inflammatory Assay in Macrophages

Objective: To investigate the effect of Aurantio-obtusin on the production of inflammatory mediators in macrophages.

Cell Line: RAW264.7 mouse macrophage cell line.[1]

Procedure:

-

Culture RAW264.7 cells and pre-treat with different concentrations of Aurantio-obtusin (12.5, 25, 50 μM) for a specified time.[1]

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[1]

-

Collect the cell culture supernatant to measure the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-6 using Griess reagent and ELISA kits, respectively.[1][5]

-

Lyse the cells to extract total RNA and protein.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6.[1][5]

-

Perform Western blotting or cell-based ELISA to determine the protein expression levels of COX-2 and NF-κB p65.[1]

Endpoint Analysis:

-

Quantify the reduction in the production and expression of pro-inflammatory mediators and cytokines in the presence of Aurantio-obtusin.[1]

Signaling Pathways and Visualizations

The neuroprotective effects of Aurantio-obtusin are mediated by its interaction with several key signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.

Aurantio-obtusin Inhibition of the NF-κB Pathway

Caption: Aurantio-obtusin inhibits the NF-κB signaling pathway.

Aurantio-obtusin and Vasopressin V1A Receptor Antagonism

Caption: Aurantio-obtusin acts as a V1A receptor antagonist.

Aurantio-obtusin Activation of the PI3K/Akt/eNOS Pathway

Caption: Aurantio-obtusin activates the PI3K/Akt/eNOS pathway.

Conclusion and Future Directions

Aurantio-obtusin presents a promising profile as a neuroprotective agent with multiple mechanisms of action. Its ability to antagonize the V1A receptor, inhibit inflammatory pathways, and promote cell survival signaling underscores its potential for the treatment of ischemic stroke and neurodegenerative diseases. The favorable pharmacokinetic properties, including good intestinal absorption and moderate CNS penetration, further support its development as a therapeutic candidate.[2]

Future research should focus on elucidating the precise molecular interactions of Aurantio-obtusin with its targets and further investigating its efficacy and safety in more advanced preclinical models of neurological disorders. Clinical trials will be necessary to translate these promising preclinical findings into therapeutic applications for human diseases. Given that Aurantio-obtusin exists mainly in the form of metabolites in the body, further studies should also aim to identify new active metabolites and unravel their pharmacokinetic profiles.[10][11]

References

- 1. mdpi.com [mdpi.com]

- 2. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effect of Aurantio-Obtusin, a Putative Vasopressin V1A Receptor Antagonist, on Transient Forebrain Ischemia Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological properties and underlying mechanisms of aurantio‑this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aurantio-obtusin, an anthraquinone from cassiae semen, ameliorates lung inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Metabolism and Pharmacokinetics of Rhein and Aurantio-Obtusin - PubMed [pubmed.ncbi.nlm.nih.gov]

Aurantio-obtusin: A Technical Guide to its Anti-inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction